(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2320226-10-4
VCID: VC4813215
InChI: InChI=1S/C15H26N2O2/c18-15(13-5-11-19-12-6-13)17-8-2-7-16(9-10-17)14-3-1-4-14/h13-14H,1-12H2
SMILES: C1CC(C1)N2CCCN(CC2)C(=O)C3CCOCC3
Molecular Formula: C15H26N2O2
Molecular Weight: 266.385

(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

CAS No.: 2320226-10-4

Cat. No.: VC4813215

Molecular Formula: C15H26N2O2

Molecular Weight: 266.385

* For research use only. Not for human or veterinary use.

(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone - 2320226-10-4

Specification

CAS No. 2320226-10-4
Molecular Formula C15H26N2O2
Molecular Weight 266.385
IUPAC Name (4-cyclobutyl-1,4-diazepan-1-yl)-(oxan-4-yl)methanone
Standard InChI InChI=1S/C15H26N2O2/c18-15(13-5-11-19-12-6-13)17-8-2-7-16(9-10-17)14-3-1-4-14/h13-14H,1-12H2
Standard InChI Key IZAAPMQJLVNSIE-UHFFFAOYSA-N
SMILES C1CC(C1)N2CCCN(CC2)C(=O)C3CCOCC3

Introduction

The compound (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone represents a complex organic molecule that incorporates a diazepane ring, a cyclobutyl group, and a tetrahydropyran moiety. Its structure suggests potential applications in medicinal chemistry, particularly in drug discovery and development. This article provides an in-depth exploration of its chemical properties, synthesis pathways, and potential applications.

Structural Insights

The compound consists of:

  • Cyclobutyl Group: A four-membered aliphatic ring that contributes steric bulk and hydrophobicity.

  • 1,4-Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms, often associated with bioactivity due to its ability to interact with biological targets.

  • Tetrahydro-2H-pyran Moiety: A six-membered oxygen-containing ring that enhances solubility and metabolic stability.

Synthesis

The synthesis of (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves:

  • Cyclobutylation: Introduction of the cyclobutyl group via alkylation or Grignard reactions.

  • Formation of the Diazepane Ring: Constructed through cyclization reactions involving diamines and electrophilic reagents.

  • Tetrahydropyran Integration: Achieved through etherification or nucleophilic substitution reactions.

Applications

This compound's structure suggests potential utility in:

  • Pharmaceutical Development:

    • The diazepane ring is commonly found in central nervous system (CNS)-active drugs.

    • The cyclobutyl group may enhance receptor selectivity.

    • The tetrahydropyran moiety can improve solubility and bioavailability.

  • Biological Targeting:

    • Likely to interact with enzymes or receptors due to its heterocyclic nature.

    • Potential for use as a scaffold in designing enzyme inhibitors or receptor modulators.

  • Material Science:

    • Its rigid yet functionalized structure may find applications in polymer chemistry or as a ligand in catalysis.

Research Findings

Studies on related compounds indicate the following:

  • Biological Activity:

    • Compounds containing diazepane rings have shown activity against CNS disorders such as anxiety and depression .

    • Cyclobutyl derivatives demonstrate enhanced binding affinity for certain protein targets due to their hydrophobic nature .

  • Stability and Reactivity:

    • The ketone group provides a reactive site for further functionalization.

    • The tetrahydropyran moiety contributes to chemical stability under physiological conditions .

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